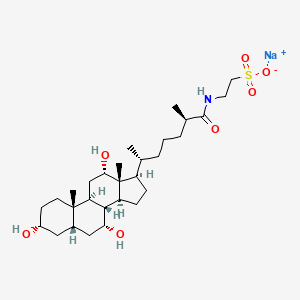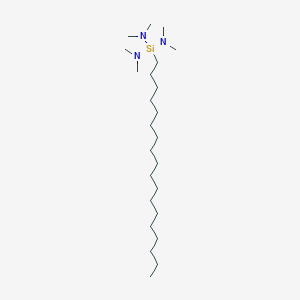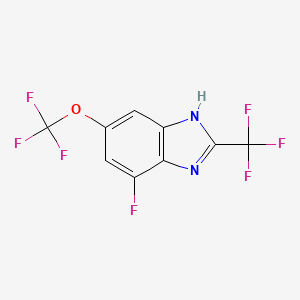
Pterocarpadiol A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Pterocarpadiol A is primarily obtained from the resin extracted from agave plants . The extraction process generally involves several steps, including extraction, separation, and crystallization . The detailed synthetic routes and reaction conditions for laboratory synthesis are not extensively documented, but the isolation from natural sources remains the primary method.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes to obtain the compound in its pure form. The use of ethanol as a solvent is common in the extraction process .
化学反応の分析
Types of Reactions: Pterocarpadiol A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.
科学的研究の応用
Pterocarpadiol A has several scientific research applications, including:
Chemistry: Used as a marker in chemotaxonomical classification due to its unique structure.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as arthritis and eczema.
Industry: Utilized in the development of natural product libraries for drug discovery.
作用機序
The exact mechanism of action of Pterocarpadiol A is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The compound’s antioxidant properties suggest it may neutralize free radicals and reduce oxidative stress .
類似化合物との比較
Pterocarpadiol A is compared with other similar compounds, such as:
特性
分子式 |
C16H12O7 |
|---|---|
分子量 |
316.26 g/mol |
IUPAC名 |
(1S,12R,13S)-1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one |
InChI |
InChI=1S/C16H12O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h1-5,14,18-19H,6-7H2/t14-,15+,16+/m0/s1 |
InChIキー |
GLFFSZJIPRAXLU-ARFHVFGLSA-N |
異性体SMILES |
C1[C@@]2([C@H]([C@]3(C=CC(=O)C=C3O1)O)OC4=CC5=C(C=C42)OCO5)O |
正規SMILES |
C1C2(C(C3(C=CC(=O)C=C3O1)O)OC4=CC5=C(C=C42)OCO5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)





![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
